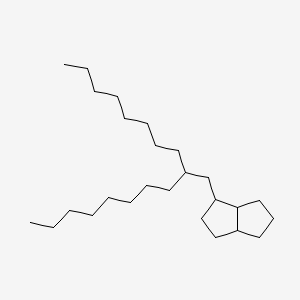
1-(2-Octyldecyl)octahydropentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Octyldecyl)octahydropentalene is a chemical compound with the molecular formula C26H50. It is a derivative of octahydropentalene, characterized by the presence of a long alkyl chain (2-octyldecyl) attached to the pentalene ring.
Preparation Methods
The synthesis of 1-(2-Octyldecyl)octahydropentalene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octahydropentalene and 2-octyldecyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydride) to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product
Chemical Reactions Analysis
1-(2-Octyldecyl)octahydropentalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where the alkyl chain or other substituents are replaced by different functional groups. .
Scientific Research Applications
1-(2-Octyldecyl)octahydropentalene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including cytotoxic and antimicrobial properties.
Medicine: Research has explored its potential use in drug development, particularly for its anticancer properties.
Industry: The compound is used in the formulation of specialty chemicals and materials, including lubricants and surfactants .
Mechanism of Action
The mechanism of action of 1-(2-Octyldecyl)octahydropentalene involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. Additionally, its unique structure enables it to interact with various enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1-(2-Octyldecyl)octahydropentalene can be compared with other similar compounds, such as:
Nonacosanol: Another long-chain alkyl compound with similar applications in biology and industry.
Gamma-sitosterol: A sterol with a similar alkyl chain, known for its biological activities.
Hexadecanoic acid: A fatty acid with a long alkyl chain, commonly found in various natural sources
In comparison, this compound stands out due to its unique pentalene ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55401-65-5 |
|---|---|
Molecular Formula |
C26H50 |
Molecular Weight |
362.7 g/mol |
IUPAC Name |
1-(2-octyldecyl)-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C26H50/c1-3-5-7-9-11-13-16-23(17-14-12-10-8-6-4-2)22-25-21-20-24-18-15-19-26(24)25/h23-26H,3-22H2,1-2H3 |
InChI Key |
DYDQOTYPEFVQNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)CC1CCC2C1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















